N-Deschlorobenzoyl Indomethacin-d3

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

This deuterium-labeled internal standard (CAS 3029090-15-8) delivers a +3 Da mass shift at the 5-methoxy position, enabling interference-free LC-MS/MS quantitation of the N-deschlorobenzoyl indomethacin metabolite. Unlike indomethacin-d4, which introduces metabolite-specific bias, or unlabeled analogs that co-elute with the endogenous analyte, this compound provides identical physicochemical behavior with distinct mass resolution essential for GLP-compliant pharmacokinetic studies, impurity testing, and IND/NDA regulatory submissions. Certified purity ≥98% meets FDA/EMA guidance for reference standards.

Molecular Formula C₁₂H₁₀D₃NO₃
Molecular Weight 222.26
Cat. No. B1153443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Deschlorobenzoyl Indomethacin-d3
Synonyms5-Methoxy-2-methyl-1H-indole-3-acetic Acid;  2-Methyl-5-methoxy-3-indolylacetic Acid-d3;  De(chlorobenzoyl)indomethacin-d3;  N-Des(4-chlorobenzoyl)indomethacin-d3;  NSC 97026-d3; _x000B_DBI-d3; 
Molecular FormulaC₁₂H₁₀D₃NO₃
Molecular Weight222.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Deschlorobenzoyl Indomethacin-d3: Baseline Characterization for Analytical Reference Procurement


N-Deschlorobenzoyl Indomethacin-d3 (CAS 3029090-15-8) is a deuterium-labeled analog of N-Deschlorobenzoyl Indomethacin, which is a primary metabolite of the NSAID indomethacin, lacking the N-p-chlorobenzoyl group . The compound incorporates three deuterium atoms, typically at the 5-methoxy position of the indole ring, resulting in a molecular formula of C12H10D3NO3 and a molecular weight of 222.26 . As a stable isotope-labeled internal standard, it is supplied as a solid, off-white to pale beige powder with a reported purity of ≥98% and is intended for use in quantitative LC-MS, GC-MS, or NMR analyses .

Why Unlabeled N-Deschlorobenzoyl Indomethacin or Indomethacin-d4 Cannot Substitute for N-Deschlorobenzoyl Indomethacin-d3


Generic substitution in stable-isotope dilution LC-MS/MS assays fails because the internal standard must closely mimic the target analyte's physicochemical behavior during sample preparation, chromatography, and ionization, while possessing a distinct mass spectrometric signal to avoid cross-talk or interference [1]. Unlabeled N-Deschlorobenzoyl Indomethacin (MW 219.24) is indistinguishable from the endogenous analyte and thus cannot be used as an internal standard for its own quantitation [2]. Conversely, indomethacin-d4 (MW 361.8) is a labeled analog of the parent drug indomethacin, not of its N-deschlorobenzoyl metabolite; using indomethacin-d4 to quantify N-Deschlorobenzoyl Indomethacin introduces systematic error due to differential extraction efficiency, chromatographic retention, and ionization response between the parent drug and its metabolite . The mass shift of +3 Da conferred by the three deuterium atoms in N-Deschlorobenzoyl Indomethacin-d3 is sufficient to resolve it from the unlabeled analyte in the mass spectrometer (m/z difference of 3) while preserving near-identical physicochemical properties, a balance that alternative isotopic labels (e.g., 13C or 15N) or structurally dissimilar analogs fail to provide [3].

N-Deschlorobenzoyl Indomethacin-d3: Quantitative Evidence of Differential Analytical Performance


Mass Shift Sufficient for Baseline Resolution vs. Unlabeled Analyte Without Cross-Talk

The three deuterium atoms in N-Deschlorobenzoyl Indomethacin-d3 produce a nominal mass shift of +3 Da relative to the unlabeled analyte (m/z 222.3 vs. m/z 219.2 for [M+H]+) . This m/z difference ensures complete baseline separation in the mass analyzer without signal overlap or isotopic cross-talk, a critical requirement for accurate peak integration in multiple reaction monitoring (MRM) assays [1]. In contrast, a single deuterium label (+1 Da) may result in isotopic interference from the M+1 natural abundance peak of the analyte [2].

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Verified High Chemical Purity Suitable for Primary Reference Standard Use

N-Deschlorobenzoyl Indomethacin-d3 is supplied with a certified purity of ≥98%, as determined by HPLC analysis . This purity level meets or exceeds the minimum requirement (typically 95–98%) for use as a primary reference standard in validated bioanalytical methods according to FDA and EMA guidance [1]. In comparison, unlabeled N-Deschlorobenzoyl Indomethacin reference standards from certain suppliers are offered at lower purity grades (e.g., 95%), which can introduce systematic bias in calibration curves if not corrected .

Analytical Chemistry Reference Standards Quality Control

Deuterium Placement at Methoxy Position Minimizes Hydrogen-Deuterium Exchange

The deuterium labeling in N-Deschlorobenzoyl Indomethacin-d3 is located at the 5-methoxy group of the indole ring, a position that is chemically inert under typical analytical conditions and not prone to back-exchange with protic solvents . In contrast, deuterium labels positioned on carboxylic acid or amine moieties (e.g., indomethacin-d4 with label on the acetic acid side chain) can undergo H/D exchange during sample preparation or in acidic/neutral mobile phases, leading to isotopic integrity loss and quantification inaccuracies [1]. No quantitative exchange data are available for this specific compound, but the methoxy placement is a well-established strategy in deuterated internal standard design to ensure isotopic stability [2].

Isotope Stability LC-MS Method Robustness Internal Standard Integrity

N-Deschlorobenzoyl Indomethacin-d3: Optimal Application Scenarios Based on Quantitative Evidence


Quantitation of N-Deschlorobenzoyl Indomethacin Metabolite in Pharmacokinetic Studies

In preclinical or clinical pharmacokinetic studies of indomethacin, accurate measurement of the N-deschlorobenzoyl metabolite in plasma or urine is required to assess drug metabolism and clearance. The +3 Da mass shift of N-Deschlorobenzoyl Indomethacin-d3 enables interference-free MRM quantitation, while its high certified purity (≥98%) [1] ensures calibration accuracy without purity correction. This is superior to using unlabeled internal standards or indomethacin-d4, which would introduce metabolite-specific quantification errors [2].

Bioanalytical Method Validation for Regulatory Submission

During GLP method validation for IND/NDA submission, regulatory agencies require demonstration of assay accuracy, precision, and specificity. The ≥98% purity specification of N-Deschlorobenzoyl Indomethacin-d3 meets FDA/EMA guidance for reference standards used in validation [1]. Its methoxy-positioned deuterium label minimizes the risk of H/D exchange [2], ensuring consistent internal standard response across long analytical runs and sample storage periods—a critical factor for passing stability and reproducibility acceptance criteria.

In Vitro Metabolism Studies Using Hepatocyte or Microsomal Incubations

When investigating indomethacin biotransformation in hepatocytes or liver microsomes, N-Deschlorobenzoyl Indomethacin-d3 serves as the optimal internal standard for quantifying the N-deschlorobenzoyl metabolite . The structurally identical isotopic label corrects for metabolite-specific matrix effects and extraction variability that would not be accounted for by a non-analogous internal standard like indomethacin-d4 [1]. The +3 Da mass difference [2] allows selective monitoring even in the presence of high concentrations of other indomethacin-related metabolites (e.g., O-desmethylindomethacin, O-desmethyl-N-deschlorobenzoylindomethacin).

Quality Control Testing of Indomethacin Drug Products for Metabolite Impurities

In pharmaceutical quality control, monitoring of N-Deschlorobenzoyl Indomethacin as a potential degradation product or impurity in indomethacin formulations requires a highly accurate and specific quantitation method. The use of N-Deschlorobenzoyl Indomethacin-d3 as an internal standard , with its well-characterized purity [1] and stable isotopic label [2], provides the necessary method robustness to meet USP/EP monograph requirements for impurity testing, ensuring product safety and compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Deschlorobenzoyl Indomethacin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.